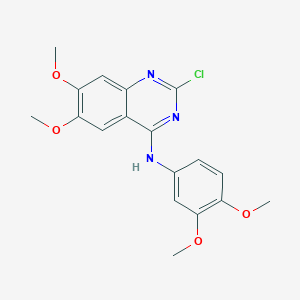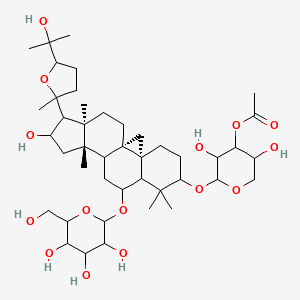
Astrasieversianin-VII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Astrasieversianin-VII is typically isolated from the hairy root culture of Astragalus membranaceus. The extraction process involves the use of solvents such as ethyl acetate and n-butanol to obtain the compound from the plant material . The compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Astragalus membranaceus followed by extraction and purification processes. The use of advanced chromatographic methods ensures the high purity of the compound, which is essential for its application in research and potential therapeutic uses .
Chemical Reactions Analysis
Types of Reactions
Astrasieversianin-VII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Astrasieversianin-VII has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its potential osteogenic properties, which may aid in bone regeneration and repair.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Astrasieversianin-VII exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in bone metabolism, leading to the promotion of osteogenesis. The compound also modulates inflammatory pathways, contributing to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Astrasieversianin-II
- Astrasieversianin-IV
- Astrasieversianin-VIII
- Cyclogaleginoside A
- Dehydrosoyasaponin I
- Soyasaponin I
Uniqueness
Astrasieversianin-VII is unique due to its specific molecular structure and its potent osteogenic properties. Compared to other similar compounds, it has shown a higher efficacy in promoting bone formation and modulating inflammatory responses .
Properties
Molecular Formula |
C43H70O15 |
|---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40+,41-,42+,43-/m1/s1 |
InChI Key |
SMZYCXAYGPGYRS-FPNQNPKRSA-N |
Isomeric SMILES |
CC(=O)OC1C(COC(C1O)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C)O |
Canonical SMILES |
CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


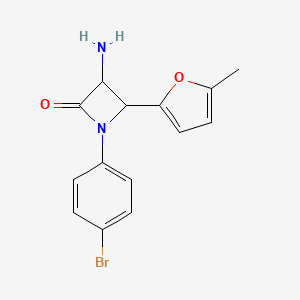
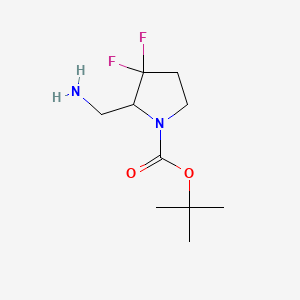
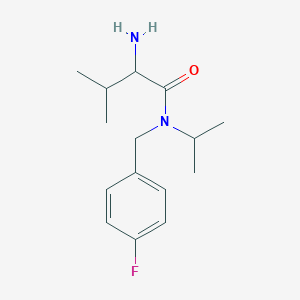
![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
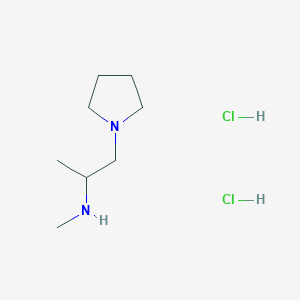
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)
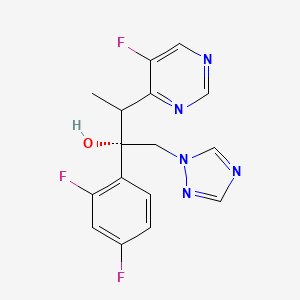
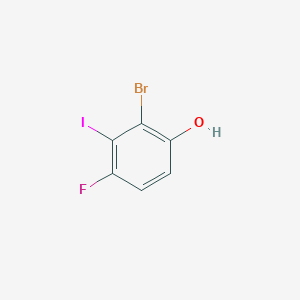
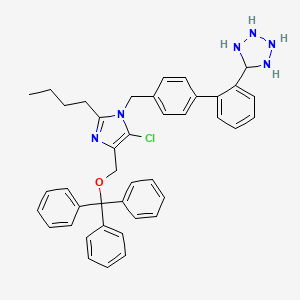
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
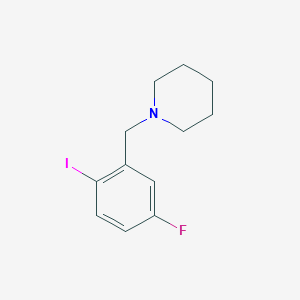
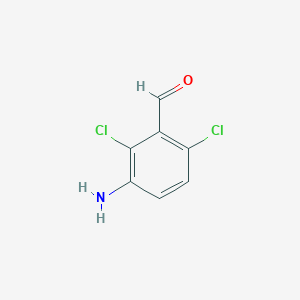
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
